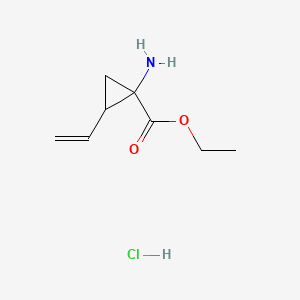

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride

Übersicht

Beschreibung

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride, also known as AV-951, is a compound that has been studied for its potential use as an anticonvulsant and antidepressant drug. It is a common building block in multiple preparations of potent HCV NS3 protease inhibitors .

Synthesis Analysis

The synthesis of Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride involves asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions . A bench-stable benzylidene-protected primary 1-amino-2-vinylcyclopropane amide intermediate is isolated and its reliable enantiomeric enrichment is achieved by a controlled crystallization process .Molecular Structure Analysis

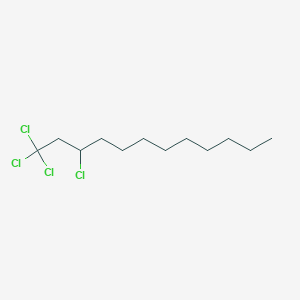

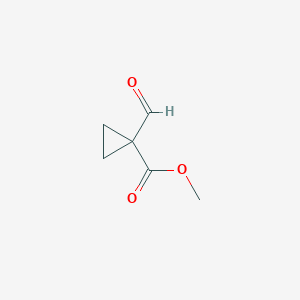

The empirical formula of Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride is C7H11NO2 · HCl . The molecular weight is 191.65 g/mol.Physical And Chemical Properties Analysis

The compound is soluble with a solubility of 18.2 mg/ml . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Wissenschaftliche Forschungsanwendungen

Role in Plant Biology and Stress Response

Ethylene, a simple two-carbon atom molecule, plays a significant role in plant biology, affecting aspects such as biosynthesis, signaling, and physiology. Its precursor, ACC, is not just a step in ethylene production but has been identified as having independent signaling capabilities and various roles beyond being a mere precursor. For example, ACC can be metabolized by bacteria using ACC-deaminase, which supports plant growth and reduces stress susceptibility. This indicates a complex interaction between ethylene, its precursors, and the plant's environment, highlighting the potential for Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride to influence similar pathways (B. V. D. Poel & D. Straeten, 2014).

Ethylene Inhibition for Crop Preservation

Research on 1-MCP, an ethylene action inhibitor, has demonstrated its effectiveness in delaying the ripening and senescence of fruits and vegetables, preserving post-harvest quality. By inhibiting ethylene perception, 1-MCP can extend the shelf life of various climacteric fruits, where ethylene plays a critical role in ripening. Such studies suggest the potential for Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride to be used in similar capacities, possibly as a novel compound for enhancing the storage and shelf life of agricultural products (S. Blankenship & J. Dole, 2003).

Enhancing Plant Growth and Stress Tolerance

The application of ACC deaminase-producing plant growth-promoting bacteria (PGPB) exemplifies the importance of ethylene and its precursors in plant growth and stress response. These bacteria can cleave ACC, reducing ethylene levels in plants, and result in enhanced growth and stress tolerance. This mechanism underscores the potential research interest in Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride, which may affect similar pathways and outcomes in plants, offering new avenues for improving crop resilience and productivity (L. Chernin & B. Glick, 2012).

Safety And Hazards

The safety data sheet for Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride indicates that it is classified as a warning. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements include H302, H315, H319, and H335 .

Eigenschaften

IUPAC Name |

ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBFMCGEQFBZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)

![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)

![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1424172.png)

![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)

![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)

![methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1424184.png)

![6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424185.png)